molecular formula C16H25NO B11041813 2-phenyl-N,N-dipropylbutanamide CAS No. 91424-83-8

2-phenyl-N,N-dipropylbutanamide

Cat. No.: B11041813
CAS No.: 91424-83-8
M. Wt: 247.38 g/mol
InChI Key: SEHPOVAZFFMMPU-UHFFFAOYSA-N
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Description

2-phenyl-N,N-dipropylbutanamide is an organic compound with the molecular formula C16H23NO It is a member of the amide family, characterized by the presence of a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N,N-dipropylbutanamide typically involves the reaction of 2-phenylbutanoyl chloride with dipropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N,N-dipropylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: 2-phenylbutanoic acid.

    Reduction: 2-phenyl-N,N-dipropylbutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N,N-dipropylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-N,N-dipropylbutanamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-propylbutanamide: Similar structure but with one less propyl group.

    2-phenylbutanamide: Lacks the dipropyl substitution on the nitrogen.

    N,N-dipropylbutanamide: Lacks the phenyl group.

Uniqueness

2-phenyl-N,N-dipropylbutanamide is unique due to the presence of both the phenyl group and the dipropyl substitution on the nitrogen. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91424-83-8

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-phenyl-N,N-dipropylbutanamide

InChI

InChI=1S/C16H25NO/c1-4-12-17(13-5-2)16(18)15(6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3

InChI Key

SEHPOVAZFFMMPU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CC)C1=CC=CC=C1

Origin of Product

United States

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